molecular formula C16H20N2O2S B2922069 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone CAS No. 2034608-75-6

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone

Cat. No.: B2922069
CAS No.: 2034608-75-6
M. Wt: 304.41
InChI Key: SDUFEOGNLWDERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone is a bicyclic compound featuring a sulfur atom (thia) at position 2 and a nitrogen atom (aza) at position 5 within a bicyclo[2.2.1]heptane framework. The ketone group at the 5-aza position is substituted with a 4-morpholinophenyl moiety, which introduces a morpholine ring (a saturated six-membered heterocycle containing one oxygen and one nitrogen atom) at the para position of the phenyl group. This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-16(18-10-15-9-14(18)11-21-15)12-1-3-13(4-2-12)17-5-7-20-8-6-17/h1-4,14-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFEOGNLWDERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to start with a suitable bicyclic precursor and introduce the morpholinophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

  • Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Properties/Applications Sources
Target Compound [2.2.1]heptane 4-Morpholinophenyl methanone Not reported Potential bioactivity due to morpholine’s H-bonding capacity -
2-Thia-5-azabicyclo[2.2.2]octane derivative [2.2.2]octane Methanesulfonyl, piperidinyl Not reported Crystallographically characterized; two enantiomers observed
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone [2.2.1]heptane Pyridin-4-yl Not reported Pyridine’s aromaticity may enhance π-π interactions
4-Thia-1-azabicyclo[3.2.0]heptane derivative (e.g., β-lactam antibiotics) [3.2.0]heptane Carboxylic acid, amide Not reported Pharmacopeial standards; antibiotic applications
5-Thia-1-azabicyclo[4.2.0]octene derivative [4.2.0]octene Methyl, carboxylic acid Not reported Likely cephalosporin-like antibiotic scaffold
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol [2.2.1]heptane Propanol Not reported Oxygen substitution alters electronic properties vs. thia
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone [2.2.1]heptane 2-Chlorophenyl 267.77 Ortho-chloro substituent affects steric hindrance

Key Differences and Implications

Bicyclo Ring System
  • Ring Size and Substitution : Bicyclo[3.2.0]heptane () and [4.2.0]octene () systems are foundational to β-lactam antibiotics, suggesting the target’s bicyclic framework could be explored for antimicrobial activity if functionalized appropriately .
Heteroatom Effects
  • Thia vs.
Substituent Impact
  • Morpholinophenyl vs. Pyridinyl: The morpholine group enhances solubility and hydrogen-bonding capacity compared to pyridine’s aromatic ring (), which may improve pharmacokinetics .
  • Chlorophenyl vs. Morpholinophenyl: The 2-chlorophenyl derivative () lacks morpholine’s oxygen, reducing polarity but introducing steric hindrance at the ortho position .

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological properties. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a thiazole moiety, contributing to its biological activity. The general structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2OS
  • Molecular Weight : 248.35 g/mol

Pharmacological Profile

Research indicates that derivatives of bicyclic compounds often exhibit a range of biological activities, including:

  • Antagonistic Effects : Compounds similar to 2-thia-5-azabicyclo[2.2.1]heptane have been studied for their antagonistic properties on various receptors, such as nicotinic acetylcholine receptors (nAChRs) and CCR2 receptors, which are involved in inflammatory responses and neurodegenerative diseases .
  • Cytotoxicity : Some studies suggest that derivatives can induce cytotoxic effects in cancer cell lines, making them potential candidates for anticancer therapies .

Case Studies

  • Nicotinic Acetylcholine Receptor Modulation :
    • A study demonstrated that certain azabicyclic compounds exhibited partial agonist activity at α4β2 nAChRs, suggesting potential applications in treating cognitive disorders .
  • Inflammation and Pain Management :
    • Research highlighted the role of thiazole-containing compounds in reducing inflammation through CCR2 antagonism, which could lead to new treatments for chronic pain conditions .
  • Anticancer Activity :
    • In vitro studies showed that specific analogs of the compound could inhibit the growth of various cancer cell lines, indicating a promising avenue for further development in oncology .

Synthesis

The synthesis of 2-thia-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step processes including:

  • Formation of Bicyclic Structures : Utilizing palladium-catalyzed reactions to construct the bicyclic framework.
  • Functionalization : Introducing morpholine or other functional groups to enhance biological activity.
StepReaction TypeConditions
1CyclizationPalladium catalyst, solvent (e.g., methanol), temperature control
2FunctionalizationNucleophilic substitution with morpholine derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.